molecular formula C9H10ClNO B1361128 2-Chloro-4-pyridyl isopropyl ketone CAS No. 898785-53-0

2-Chloro-4-pyridyl isopropyl ketone

Cat. No.: B1361128
CAS No.: 898785-53-0
M. Wt: 183.63 g/mol
InChI Key: WGVKTECOAYHELX-UHFFFAOYSA-N
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Description

2-Chloro-4-pyridyl isopropyl ketone is an organic compound with the molecular formula C9H10ClNO It is a ketone derivative that features a pyridine ring substituted with a chlorine atom at the 2-position and an isopropyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-pyridyl isopropyl ketone typically involves the chlorination of 4-pyridyl isopropyl ketone. One common method is the reaction of 4-pyridyl isopropyl ketone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-Pyridyl isopropyl ketone+SOCl22-Chloro-4-pyridyl isopropyl ketone+SO2+HCl\text{4-Pyridyl isopropyl ketone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Pyridyl isopropyl ketone+SOCl2​→2-Chloro-4-pyridyl isopropyl ketone+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-pyridyl isopropyl ketone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in an appropriate solvent like methanol or ethanol.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridyl ketones with various functional groups replacing the chlorine atom.

    Reduction: 2-Chloro-4-pyridyl isopropyl alcohol.

    Oxidation: 2-Chloro-4-pyridyl carboxylic acid.

Scientific Research Applications

2-Chloro-4-pyridyl isopropyl ketone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-pyridyl isopropyl ketone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine and ketone functionalities can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridyl isopropyl ketone: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-4-pyridyl methyl ketone: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    2-Chloro-3-pyridyl isopropyl ketone: Chlorine substituent at the 3-position, leading to different reactivity and biological activity.

Uniqueness

2-Chloro-4-pyridyl isopropyl ketone is unique due to the specific positioning of the chlorine and isopropyl groups, which confer distinct reactivity and potential biological activity. The combination of these substituents allows for targeted modifications in synthetic and medicinal chemistry applications.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6(2)9(12)7-3-4-11-8(10)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVKTECOAYHELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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